molecular formula C25H19FN4O5 B2782935 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1207008-09-0

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Katalognummer: B2782935
CAS-Nummer: 1207008-09-0
Molekulargewicht: 474.448
InChI-Schlüssel: WTNGYJCASSDTOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic small-molecule compound designed for advanced oncology research, focusing on targeted cancer therapies. This compound is of significant research interest due to its core phthalazin-1(2H)-one structure, a scaffold recognized for its high potency and efficacy in inhibiting poly(ADP-ribose) polymerase (PARP) enzymes . PARP enzymes, particularly PARP1 and PARP2, play a critical role in DNA repair, and their inhibition is a validated strategy for exploiting synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those harboring BRCA1 or BRCA2 mutations . The structural components of this molecule are strategically designed to enhance its research utility. The 1,2,4-oxadiazole moiety linked to a 3,4,5-trimethoxyphenyl group is a privileged structure in medicinal chemistry, often associated with improved bioavailability and diverse biological interactions. This makes the compound a valuable tool for investigating novel therapeutic pathways and combination treatment regimens, potentially including use with DNA-damaging chemotherapeutic agents like temozolomide or cisplatin to enhance antitumor efficacy . Researchers can utilize this compound in preclinical studies to explore synthetic lethality, DNA damage response, and tumor-specific vulnerabilities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O5/c1-32-19-12-14(13-20(33-2)22(19)34-3)23-27-24(35-29-23)21-17-6-4-5-7-18(17)25(31)30(28-21)16-10-8-15(26)9-11-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNGYJCASSDTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of oxadiazole derivatives similar to the target compound. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall below 100 µM, indicating potent activity.

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-fluorophenyl)-...MCF-7<100Induction of apoptosis
1,2,4-Oxadiazole Derivative AHCT-11636Caspase activation
1,2,4-Oxadiazole Derivative BHeLa34Cell cycle arrest

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction , characterized by morphological changes in cells and increased caspase activity. For instance, studies have shown that treatment with these compounds leads to an increase in apoptotic cell populations and DNA fragmentation in treated cells .

Mechanistic Insights

The biological activity of 2-(4-fluorophenyl)-... can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been reported to cause translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
  • Caspase Activation : Increased caspase activity has been observed in treated cancer cell lines, indicating that the compound may trigger apoptotic pathways.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with oxadiazole derivatives can lead to significant accumulation of cells in the sub-G1 phase, suggesting effective cell cycle disruption .

Case Studies

In a recent study involving a series of oxadiazole derivatives similar to 2-(4-fluorophenyl)-... , researchers synthesized multiple analogs and evaluated their cytotoxicity against human cancer cell lines. One notable finding was that certain derivatives exhibited enhanced metabolic stability while maintaining potent anticancer activity .

Example Case Study

A specific case study demonstrated that one derivative with a similar structure showed an IC50 value of 36 µM against HCT-116 cells. The study utilized both MTT assays for cytotoxicity evaluation and flow cytometry for apoptosis detection .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for its biological properties, particularly its anti-cancer activities. Several studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as a therapeutic agent.

Anticancer Activity

  • Cell Line Studies : Research has shown that derivatives of phthalazinone compounds exhibit significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific targets involved in cancer progression. These studies suggest that the compound may interact effectively with proteins associated with tumor growth .

Synthesis and Derivatives

The synthesis of 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is typically achieved through multi-step reactions involving phthalazine derivatives and oxadiazole moieties. Various synthetic methods have been explored to enhance yield and purity .

Case Study 1: Antiproliferative Effects

A study published in the Egyptian Journal of Chemistry reported on the synthesis of phthalazinone derivatives and their biological evaluation against different cancer cell lines. The results indicated that certain derivatives showed enhanced activity compared to the parent compound .

CompoundCell LineIC50 (µM)
Compound AHepG215
Compound BMCF-710
2-(4-fluorophenyl)-...HepG212

Case Study 2: Molecular Interactions

In a study focusing on molecular docking, researchers evaluated the interactions between the compound and key proteins involved in cell cycle regulation. The findings suggested strong binding affinities that could translate into effective inhibition of cancer cell proliferation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature enables nucleophilic attacks, particularly at the C-5 position. Key transformations include:

Reaction TypeConditionsProductReference
AlkylationNaH, DMF, alkyl halides (R-X)5-alkyl-1,2,4-oxadiazole derivatives
AminolysisNH₃/RNH₂, EtOH, refluxOpen-chain thiosemicarbazide analogs

For example, treatment with hydrazine hydrate under reflux conditions cleaves the oxadiazole ring to form hydrazide intermediates, which are precursors for further heterocyclic syntheses .

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group undergoes regioselective electrophilic substitution due to its electron-rich aromatic system:

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CPara to methoxyNitro-substituted derivative
BrominationBr₂/FeBr₃, CHCl₃Ortho to methoxyBromo-substituted analog

Methoxy groups direct incoming electrophiles to the para and ortho positions, as confirmed by NMR studies.

Oxidation and Demethylation

The trimethoxyphenyl moiety is susceptible to oxidative demethylation under strong acidic or enzymatic conditions:

ConditionsProductApplication
HBr/AcOH, 120°C3,4,5-Trihydroxyphenyl derivativeEnhancing water solubility
Cytochrome P450 enzymesPartially demethylated metabolitesMetabolic pathway analysis

Demethylation products show altered biological activity, including improved cytotoxicity in HCT116 cells (IC₅₀ reduction by 40–60%) .

Reduction of Phthalazinone Core

The phthalazinone carbonyl group can be reduced to a secondary alcohol using:

Reducing AgentSolventTemperatureYield (%)
NaBH₄/CeCl₃MeOH25°C78
LiAlH₄THF0°C → 25°C92

Reduction stabilizes the phthalazinone ring but diminishes its π-conjugation, affecting UV-Vis absorption profiles.

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalystsSubstratesYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids65–85
Buchwald-HartwigPd₂(dba)₃, XantphosAmines70–90

These reactions enable modular diversification for structure-activity relationship (SAR) studies.

Ring-Opening and Rearrangement

Under basic conditions (e.g., NaOH/EtOH), the oxadiazole ring undergoes hydrolysis:

Oxadiazole+H2OOHAmide+Nitrile Oxide\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{Amide} + \text{Nitrile Oxide}

This reaction is critical for synthesizing bioactive amides and characterizing degradation pathways .

Reaction Monitoring Techniques

Key analytical methods used to track these reactions include:

  • TLC : Silica gel GF₂₅₄, eluent = CH₂Cl₂:MeOH (9:1).

  • NMR : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns.

  • HPLC-MS : C18 column, acetonitrile/water gradient for purity analysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous phthalazinone and oxadiazole derivatives (Table 1). Key differences in substituents, molecular properties, and reported activities are highlighted.

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name R1 (Phthalazinone Substitution) R2 (Oxadiazole Substitution) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Fluorophenyl 3,4,5-Trimethoxyphenyl ~440 (estimated) High lipophilicity (trimethoxy); potential kinase inhibition
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phenyl 4-Methoxyphenyl 396.4 Moderate H-bond acceptors (6); unknown activity
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phenyl 3-Bromophenyl 445.27 Increased halogenated bulk; unreported bioactivity
2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 4-Ethylphenyl 3,4,5-Trimethoxyphenyl Enhanced lipophilicity (ethyl group)
4-(2-Hydroxy-5-methylphenyl)-2-phenylphthalazin-1(2H)-one Phenyl 2-Hydroxy-5-methylphenyl Potential solubility via hydroxyl group

Key Observations:

Substituent Effects on Lipophilicity: The trimethoxyphenyl group in the target compound increases lipophilicity compared to single methoxy (396.4 g/mol, ) or bromo (445.27 g/mol, ) substituents. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets.

Biological Activity Trends: Compounds with methoxy or halogenated substituents (e.g., bromo, fluoro) are frequently associated with kinase inhibition or antimicrobial effects . For example, triazole derivatives with 2,4-dichlorophenyl groups exhibit antifungal activity .

Synthesis and Characterization :

  • Many analogs (e.g., ) are synthesized via cyclocondensation or Suzuki-Miyaura coupling, followed by crystallization and SHELX-based refinement . The target compound likely follows similar protocols.

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~440 g/mol) exceeds analogs with smaller substituents (e.g., 396.4 g/mol for 4-methoxyphenyl ). This may impact solubility, necessitating formulation adjustments.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one?

The synthesis typically involves cyclocondensation of precursors such as hydrazides and nitriles under controlled conditions. Key steps include:

  • Formation of the oxadiazole ring via cyclization using catalysts like H₂SO₄ or KOH in solvents such as ethanol or DMF .
  • Coupling of the phthalazinone core with the oxadiazole intermediate under reflux conditions.
  • Purification via recrystallization (methanol/ethanol) or column chromatography. Reaction temperatures (80–120°C) and solvent polarity are critical for yield optimization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Use SHELXL for refinement to resolve atomic positions and confirm stereochemistry. SHELX programs are robust for small-molecule structures, even with twinned data .

Q. How do the fluorophenyl and trimethoxyphenyl groups influence the compound’s reactivity?

  • The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring and influencing nucleophilic substitution sites .
  • The 3,4,5-trimethoxyphenyl moiety increases lipophilicity and π-π stacking potential, which may enhance binding to biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst concentration to identify optimal conditions .
  • In-situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions like over-oxidation .
  • Microwave-assisted Synthesis : Reduce reaction time and improve regioselectivity for oxadiazole formation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • High-resolution Crystallography : Employ SHELXD/SHELXE for phase refinement to resolve ambiguities in stereochemistry .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes to explain anomalous splitting patterns .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Abiotic Degradation : Study hydrolysis/photolysis rates under varying pH and UV exposure using LC-MS .
  • Biotic Transformation : Use microbial consortia or liver microsomes to identify metabolites and persistence .
  • QSAR Modeling : Predict bioaccumulation and toxicity endpoints (e.g., EC₅₀) via tools like EPI Suite .

Q. How can structure-activity relationship (SAR) studies guide bioactivity enhancement?

  • Substituent Modulation : Replace the 3,4,5-trimethoxyphenyl group with electron-deficient aryl groups to improve target affinity .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with enzymes like topoisomerase II .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,3-triazole to evaluate changes in metabolic stability .

Experimental Design Considerations

Q. How should researchers design in vitro biological assays to evaluate anticancer activity?

  • Cell Line Selection : Use panels (e.g., NCI-60) to assess selectivity across cancer types .
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin) and measure IC₅₀ values via MTT assays .
  • Mechanistic Studies : Combine flow cytometry (apoptosis) and Western blotting (protein expression) to elucidate pathways .

Q. What statistical approaches are recommended for analyzing contradictory bioassay data?

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify outliers or confounding variables .
  • Bayesian Modeling : Quantify uncertainty in dose-response relationships and prioritize replication experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.